Tetrabutylammonium phosphate (CAS 5574-97-0), typically available as a monobasic dihydrogen phosphate salt, is a premium quaternary ammonium compound primarily procured as an advanced ion-pairing reagent for high-performance liquid chromatography (HPLC) and as a supporting electrolyte for non-aqueous electrochemistry [1]. Characterized by its bulky, highly hydrophobic tetrabutyl cation and a buffering phosphate anion, it facilitates the retention and baseline resolution of highly polar, strongly ionized, or polyanionic analytes—such as oligonucleotides, sulfonic acids, and complex disaccharides—on reversed-phase columns. In electrochemical applications, it provides high solubility in organic solvents like dichloromethane (DCM) and acetonitrile, delivering a wide potential window critical for characterizing multielectron oxidation processes [2]. For procurement, its value lies in enabling separations and electrochemical measurements that standard inorganic buffers or simpler organic salts cannot achieve.
Procuring generic alternatives like tetrabutylammonium hydrogen sulfate (TBAHS), tetrabutylammonium acetate (TBAA), or simple inorganic phosphates often results in critical workflow failures [1]. While TBAHS shares the same hydrophobic cation, the sulfate non-counter ion alters the chromatographic hydrophobic index (CHI) and separation factor, frequently failing to resolve structurally similar polyanionic species or causing unacceptable peak tailing. Inorganic phosphates entirely lack the lipophilic tetrabutyl group, causing highly polar analytes to elute unresolved at the solvent front in reversed-phase chromatography. In electrochemistry, substituting TBAP with standard salts can prematurely narrow the anodic electrochemical window, masking high-potential multielectron oxidation events and preventing the observation of quasi-reversible redox states in complex macrocycles[2]. Consequently, substituting TBAP compromises both analytical resolution and electrochemical data integrity.
In reversed-phase ion-pair liquid chromatography (IP-RPLC) of strongly ionized acid compounds, the choice of the non-counter ion significantly impacts the separation factor. When separating highly polar species, the addition of 5 mM tetrabutylammonium phosphate shifts retention from unresolved co-elution at the solvent front to distinct baseline separation (e.g., retention times of 19 minutes and 11 minutes for specific polyanions on a C-18 column) [1]. In contrast, standard inorganic mobile phases fail to retain these species, and substituting with tetrabutylammonium hydrogen sulfate (TBAHS) alters the chromatographic hydrophobic index (CHI), often failing to achieve the same peak symmetry and resolution for specific polyanionic analytes [2].
| Evidence Dimension | Analyte Retention Time and Resolution |
| Target Compound Data | 5 mM TBAP (Baseline separation: >10 min retention for target polyanions) |
| Comparator Or Baseline | Standard inorganic buffer (Co-elution at solvent front; ~0 min retention) / TBAHS (Altered CHI and suboptimal resolution) |
| Quantified Difference | >10-minute retention shift and complete baseline resolution vs. 0-minute retention. |
| Conditions | C-18 reversed-phase column, IP-RPLC of strongly ionized acids/anions. |
Procurement of TBAP is essential for analytical workflows requiring the precise quantification of highly polar or strongly ionized compounds that cannot be retained by standard reversed-phase methods.
For spectro-electrochemical characterization of complex macrocycles, TBAP serves as an optimal supporting electrolyte. Utilizing 0.1 M to 0.3 M TBAP in dichloromethane (DCM) provides a sufficiently broad electrochemical window to observe both quasi-reversible single-electron redox processes and higher-potential irreversible multielectron oxidations without electrolyte breakdown [1]. Comparators like standard inorganic salts lack sufficient solubility in DCM, while other organic electrolytes may undergo anodic degradation at lower potentials, masking critical high-potential transitions (e.g., distinct UV-Vis-near-IR bands at 753 nm and 868 nm observed with TBAP) [1].
| Evidence Dimension | Anodic stability and observable redox transitions |
| Target Compound Data | 0.1 M - 0.3 M TBAP in DCM (Enables observation of high-potential multielectron oxidation without breakdown) |
| Comparator Or Baseline | Standard electrolytes (Narrower window, premature anodic breakdown or insolubility in DCM) |
| Quantified Difference | Observation of distinct high-potential oxidation states vs. masked data due to electrolyte degradation. |
| Conditions | Spectro-electrochemical oxidation in DCM solvent. |
Buyers outfitting advanced electrochemical or battery research labs must select TBAP to ensure electrolyte stability at high potentials in non-aqueous solvents.
In the purification and structural determination of highly charged biomolecules like 35S-heparan sulfate disaccharides and desalted oligonucleotides, TBAP is utilized as a specialized folding buffer and ion-pairing reagent. Compared to the more common triethylammonium acetate (TEAA), the bulkier tetrabutylammonium cation in TBAP provides significantly higher hydrophobicity, which increases the retention of short, highly charged oligonucleotides on reversed-phase stationary phases [1]. This enhanced hydrophobic interaction, coupled with the buffering capacity of the phosphate anion, yields superior resolution of closely related structural isomers and failed synthesis sequences that TEAA struggles to separate[1].
| Evidence Dimension | Hydrophobic retention of polyanionic biomolecules |
| Target Compound Data | TBAP (High hydrophobicity from tetrabutyl group + phosphate buffering) |
| Comparator Or Baseline | Triethylammonium acetate (TEAA) (Lower hydrophobicity, weaker retention of highly charged species) |
| Quantified Difference | Enhanced baseline resolution of structural isomers and short oligonucleotides vs. co-elution or poor separation with TEAA. |
| Conditions | Reverse-phase ion-pairing HPLC (RPIP-HPLC) of oligonucleotides and disaccharides. |
For biopharmaceutical procurement, TBAP provides the necessary chromatographic selectivity to purify complex oligonucleotides and glycosaminoglycans to analytical grade.
TBAP is the reagent of choice for RPIP-HPLC workflows targeting strongly ionized acids, polyanions, and highly polar pharmaceutical metabolites [1]. Its ability to drastically increase retention times on standard C-18 columns makes it indispensable for quality control and pharmacokinetic assays where standard reversed-phase methods fail to separate analytes from the solvent front.
Due to its high solubility in solvents like dichloromethane and its wide electrochemical window, TBAP is highly recommended as a supporting electrolyte [2]. It is specifically suited for characterizing the redox properties, solvatochromic behavior, and multielectron oxidation states of advanced macrocycles, phthalocyanines, and potential battery materials.
In biomanufacturing and structural biology, TBAP is utilized to resolve closely related structural isomers of disaccharides (e.g., heparan sulfate) and to purify desalted oligonucleotides [3]. The strong hydrophobic interaction provided by the tetrabutyl group ensures that these highly charged biomolecules are effectively retained and separated, ensuring high-purity downstream products.
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